

Glycyrrhizic acid's fundamental biochemical properties and structure.

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An In-depth Technical Guide on the Core Biochemical Properties and Structure of **Glycyrrhizic Acid**

Introduction

Glycyrrhizic acid (GA), also known as glycyrrhizin or glycyrrhizinic acid, is the primary bioactive triterpenoid saponin extracted from the roots and rhizomes of the licorice plant, *Glycyrrhiza glabra*.^{[1][2]} Renowned for its intense sweetness, approximately 50 times that of sucrose, it is widely utilized in the food, confectionery, and pharmaceutical industries.^{[3][4]} Beyond its sweetening properties, **glycyrrhizic acid** possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects, making it a subject of extensive scientific research.^{[1][5]} This technical guide provides a comprehensive overview of the fundamental structure and biochemical properties of **glycyrrhizic acid**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Glycyrrhizic acid is a glycoside of glycyrrhetinic acid.^[6] Its structure consists of a hydrophobic pentacyclic triterpenoid aglycone, 18 β -glycyrrhetinic acid, linked to a hydrophilic portion composed of two molecules of D-glucuronic acid.^{[3][7][8]} This amphiphilic nature is crucial for its biological activities and its potential as a drug delivery system.^[9]

Caption: Chemical Structure of **Glycyrrhizic Acid**

The key physicochemical properties of **glycyrrhizic acid** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	References
Molecular Formula	C ₄₂ H ₆₂ O ₁₆	[6][10]
Molecular Weight	822.93 g/mol	[6][10]
CAS Registry Number	1405-86-3	[6]
Appearance	White to beige crystalline powder	[11]
Melting Point	212-217 °C (decomposes)	[6][11]
Solubility	Freely soluble in hot water and alcohol; practically insoluble in ether. Soluble in methanol and DMSO. Precipitates in acidic conditions (pH < 4.5).	[6][11][12]
Optical Rotation	[α] _D ¹⁷ +46.2° (c = 1.5 in alcohol)	[6][11]
UV Maximum (λ _{max})	248 nm	[6]

Core Biochemical Mechanisms of Action

Glycyrrhizic acid exerts its diverse pharmacological effects through multiple biochemical pathways. Its polypharmacological nature is attributed to its interaction with various cellular targets.[2]

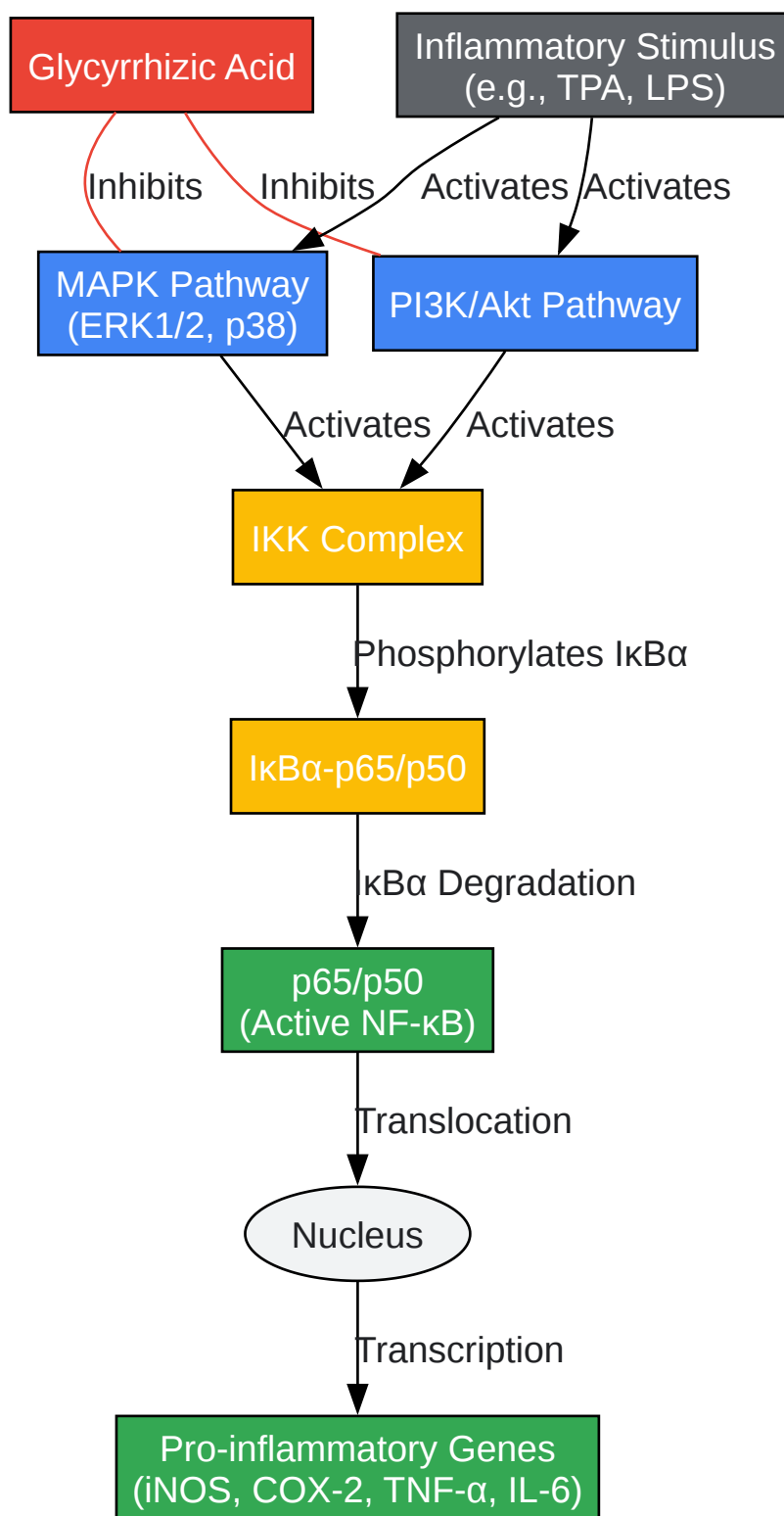
Anti-inflammatory Activity

The anti-inflammatory properties of **glycyrrhizic acid** are well-documented and are primarily mediated through the inhibition of key inflammatory signaling pathways.

Glycyrrhizic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[13]

[14] It inhibits the phosphorylation and degradation of I κ B α , which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B.[15] This leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[5][14][15][16]

Furthermore, **glycyrrhizic acid** can inhibit the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2) and p38, which are upstream regulators of NF- κ B.[13][15] By blocking these pathways, GA effectively dampens the inflammatory cascade.[15]



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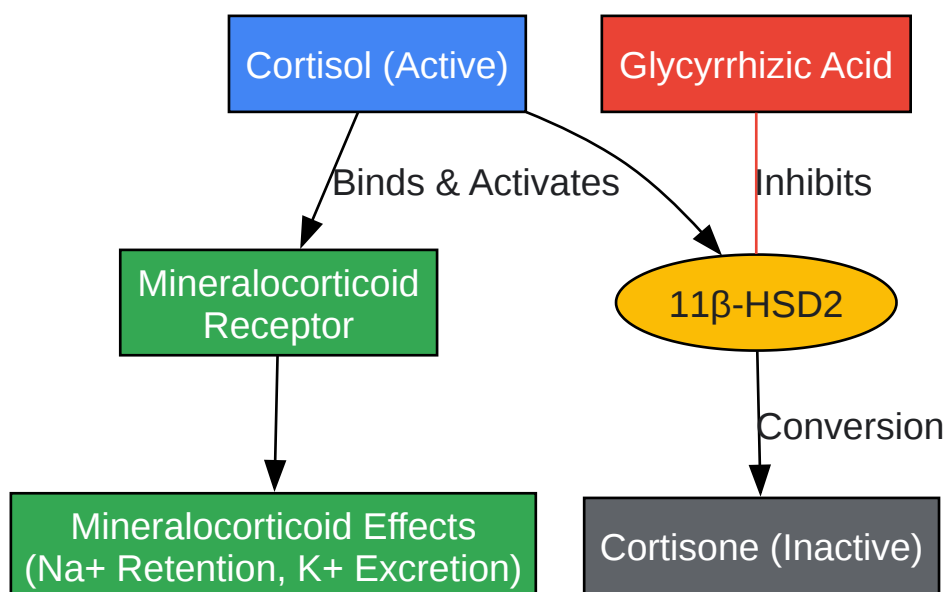
Caption: GA's Inhibition of NF-κB and MAPK Pathways

High-mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a late-phase pro-inflammatory cytokine when released into the extracellular space.[17][18] **Glycyrrhizic acid** directly binds to HMGB1, specifically to its two HMG box domains, with a dissociation constant (K_d) of approximately 150 μM . [17] This binding inhibits the chemoattractant and mitogenic activities of HMGB1, preventing it from interacting with its receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[17][19] By neutralizing extracellular HMGB1, **glycyrrhizic acid** blocks a key driver of chronic inflammation.[5][17][20]

Modulation of Cortisol Metabolism

A hallmark biochemical property of **glycyrrhizic acid** is its ability to inhibit the enzyme 11 β -hydroxysteroid dehydrogenase type 2 (11 β -HSD2).[21][22][23] This enzyme is responsible for the conversion of active cortisol into its inactive metabolite, cortisone, primarily in mineralocorticoid target tissues like the kidney.[22][23]

By competitively inhibiting 11 β -HSD2, **glycyrrhizic acid** increases the local concentration and prolongs the half-life of cortisol.[24][25] The elevated cortisol can then bind to and activate mineralocorticoid receptors, mimicking the effects of aldosterone.[22] This mechanism is responsible for the pseudoaldosteronism (e.g., hypertension, hypokalemia) observed with high or chronic consumption of licorice.[21][26] **Glycyrrhizic acid** has also been shown to decrease the activity of 11 β -HSD1, which is involved in regenerating active cortisol from cortisone in glucocorticoid target tissues like the liver and adipose tissue.[27]



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Caption: Inhibition of Cortisol Metabolism by GA

Antiviral Activity

Glycyrrhizic acid and its metabolites exhibit broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including hepatitis viruses, herpesviruses, and coronaviruses.[1][7] Its mechanisms of action are multifaceted and include:

- **Inhibition of Virus Entry:** GA can interfere with virus attachment and penetration into host cells.[7][8] For SARS-CoV-2, it has been shown to bind to the ACE2 receptor and the viral spike protein, blocking viral entry.[7]
- **Inhibition of Viral Replication:** It can inhibit viral gene expression and replication processes.[7][8][28]
- **Modulation of Host Factors:** GA can inhibit cellular processes like SUMOylation, which some viruses require for replication.[28][29]
- **Immunomodulation:** It can induce the production of endogenous interferons and modulate cytokine responses, contributing to viral clearance.[7]

Experimental Protocols

This section outlines standard methodologies for the extraction, quantification, and evaluation of the anti-inflammatory properties of **glycyrrhizic acid**.

Extraction of Glycyrrhizic Acid from Licorice Root

This protocol describes a standard maceration technique for extracting GA.

- **Preparation:** Purchase authenticated licorice roots (*Glycyrrhiza glabra*) and grind them into a coarse powder.[30]
- **Maceration:** Weigh 100 g of the powdered root and place it in a large conical flask. Add 500 mL of an aqueous ammonia solution (e.g., 0.5% v/v).

- Extraction: Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
- Filtration: Filter the mixture through a muslin cloth and then through Whatman No. 1 filter paper to remove solid debris.
- Acidification: Slowly add sulfuric acid (e.g., 5% v/v) to the filtrate with constant stirring until the pH reaches 2-3. This will cause the **glycyrrhizic acid** to precipitate.
- Isolation: Allow the precipitate to settle for 24 hours. Decant the supernatant and collect the crude precipitate by centrifugation (e.g., 3000 rpm for 15 minutes).
- Washing & Drying: Wash the precipitate with distilled water to remove excess acid, and then dry it in a desiccator or a vacuum oven at a low temperature (<60 °C) to yield crude **glycyrrhizic acid** powder.[\[30\]](#)

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a validated method for the quantitative analysis of GA.[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[\[33\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol or acetonitrile and an acidic aqueous solution (e.g., 0.05 M ammonium acetate or water with phosphoric/acetic acid).[\[33\]](#)[\[34\]](#)
- Standard Preparation: Prepare a stock solution of pure **glycyrrhizic acid** standard (e.g., 100 µg/mL) in the mobile phase. Create a series of dilutions (e.g., 2-120 µg/mL) to generate a calibration curve.[\[31\]](#)[\[32\]](#)
- Sample Preparation: Accurately weigh the extracted sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[31][33]
- Injection Volume: 20 µL[32][33]
- Detection Wavelength: 250 nm or 254 nm[33][35]
- Column Temperature: 30 °C[33]
- Analysis: Inject the standards and samples. Plot the peak area against the concentration of the standards to create a calibration curve. Determine the concentration of GA in the samples by interpolating their peak areas from the curve.[32]

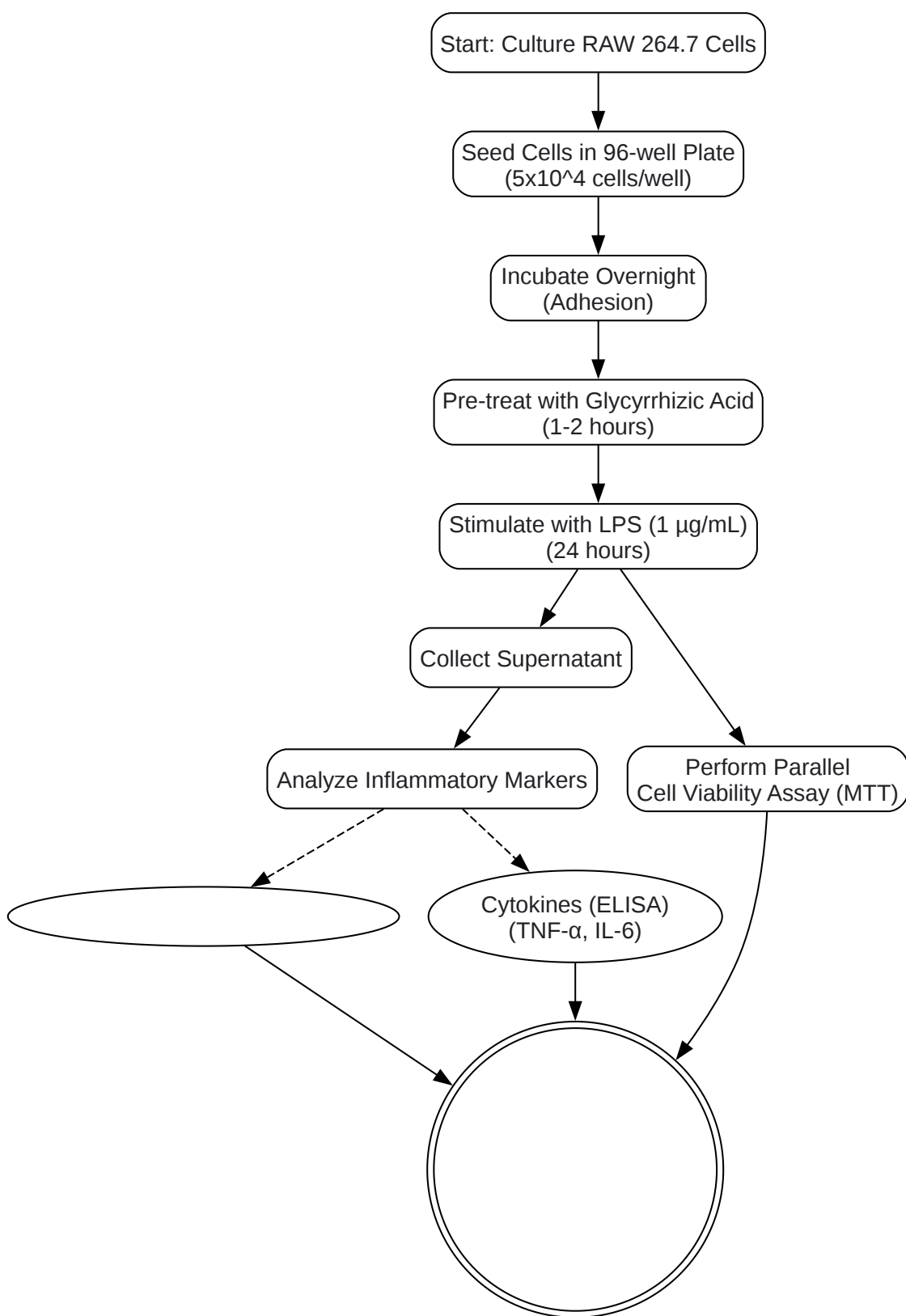
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of GA to inhibit the production of inflammatory mediators in RAW 264.7 macrophage cells.

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various non-toxic concentrations of **glycyrrhizic acid** (e.g., 25-75 µM) for 1-2 hours.[16]
- Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
- Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
- Cytokine Measurement (ELISA): Use the cell culture supernatant to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using commercially

available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- **Cell Viability (MTT Assay):** To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay. After treatment, add MTT solution to the cells, incubate, and then add a solubilizing agent (e.g., DMSO). Measure absorbance at 570 nm.



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Caption: Workflow for In Vitro Anti-inflammatory Assay

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